N-(3-Bromophenyl)aminosulfonamide
Description
Significance of the Sulfonamide Moiety in Chemical Research
The sulfonamide group (-SO2NH2) is a cornerstone in medicinal chemistry and drug development. ajchem-b.comresearchgate.net Historically, sulfonamides were the first class of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. ajchem-b.comresearchgate.net Beyond their antimicrobial properties, sulfonamides are integral to the development of a wide array of pharmaceuticals due to their diverse biological activities. researchgate.netontosight.ai
The significance of the sulfonamide moiety stems from several key characteristics:
Diverse Biological Activities: Sulfonamide-containing compounds have been investigated for a broad spectrum of therapeutic applications, including as antibacterial, antiviral, anticancer, and anti-inflammatory agents. ajchem-b.comresearchgate.netontosight.ai They have also shown promise in managing conditions like glaucoma and diabetes. ajchem-b.comresearchgate.net
Enzyme Inhibition: A critical function of the sulfonamide group is its ability to inhibit various enzymes. For instance, certain sulfonamides act as inhibitors of carbonic anhydrase and tetrahydropteroic acid synthetase. ajchem-b.comresearchgate.net
Synthetic Utility: In synthetic chemistry, sulfonamides serve as crucial building blocks for creating more complex pharmaceutical agents. ajchem-b.comresearchgate.net They are also employed as protecting groups for amines in chemical reactions. wisdomlib.org
Metabolic Stability: The sulfonamide group is generally more stable in biological systems compared to amide groups, a property that can enhance the metabolic stability of drug candidates. researchgate.net N-substituted or N,N-disubstituted sulfonamides are typically robust and not easily metabolized. researchgate.net
The following table provides a summary of the diverse applications of the sulfonamide moiety in research:
| Research Area | Application of Sulfonamide Moiety |
| Medicinal Chemistry | Development of antibacterial, antiviral, anticancer, and anti-inflammatory drugs. ajchem-b.comresearchgate.netontosight.ai |
| Enzymology | Inhibition of enzymes such as carbonic anhydrase and tetrahydropteroic acid synthetase. ajchem-b.comresearchgate.net |
| Organic Synthesis | Used as a building block for pharmaceuticals and as a protecting group for amines. ajchem-b.comresearchgate.netwisdomlib.org |
| Drug Development | Incorporation into drug candidates to improve metabolic stability. researchgate.net |
Role of the Bromophenyl Moiety in Organic Synthesis and Functionalization
The bromophenyl group, a phenyl ring substituted with one or more bromine atoms, is a highly valuable component in organic synthesis. The presence of a bromine atom on an aromatic ring provides a reactive "handle" for a variety of chemical transformations, making brominated compounds versatile intermediates. researchgate.netmdpi.com
The key roles of the bromophenyl moiety in organic synthesis include:
Cross-Coupling Reactions: Aryl halides, including bromophenyl derivatives, are essential precursors for cross-coupling reactions. These reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules for pharmaceuticals and agrochemicals. researchgate.net
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by a variety of nucleophiles, allowing for the introduction of different functional groups onto the aromatic ring. researchgate.netsmolecule.com
Grignard Reagent Formation: Bromophenyl compounds can be used to prepare Grignard reagents, which are powerful tools for forming new carbon-carbon bonds. researchgate.net
Halogen Exchange: The bromo functionality can be exchanged for other halogens, providing a route to other halogenated compounds. mdpi.com
Influence on Biological Activity: The inclusion of a bromine atom can significantly impact the biological activity of a molecule. ontosight.ai For instance, replacing a chlorine atom with the more lipophilic bromine atom has been explored as a strategy to enhance the antimicrobial effect of certain compounds. mdpi.com
The versatility of the bromophenyl moiety is highlighted in the following table:
| Synthetic Transformation | Role of the Bromophenyl Moiety |
| Cross-Coupling Reactions | Serves as a key precursor for forming new chemical bonds. researchgate.net |
| Nucleophilic Substitution | Allows for the introduction of diverse functional groups. researchgate.netsmolecule.com |
| Organometallic Chemistry | Used to generate powerful synthetic intermediates like Grignard reagents. researchgate.net |
| Halogenation Chemistry | Can be converted to other halogenated derivatives. mdpi.com |
| Medicinal Chemistry | Modulates the lipophilicity and biological activity of compounds. ontosight.aimdpi.com |
In the context of N-(3-Bromophenyl)aminosulfonamide, the bromophenyl moiety offers a site for further chemical modification, enabling the synthesis of a library of related compounds with potentially new or enhanced biological properties. This makes the parent compound a valuable starting material for drug discovery and development programs.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(sulfamoylamino)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-6(4-5)9-12(8,10)11/h1-4,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEDIKFZXOFJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 3 Bromophenyl Aminosulfonamide
Direct Synthesis Strategies for N-(3-Bromophenyl)aminosulfonamide
The direct synthesis of this compound can be primarily achieved through two main strategies: the condensation of an amine with a sulfonyl chloride derivative and, less commonly, through reductive amination pathways.
Amine and Sulfonyl Chloride Condensation Approaches
The most conventional and widely employed method for the synthesis of N-arylsulfonamides, including this compound, is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.com This reaction is typically straightforward and often results in high yields. rsc.org
The synthesis of this compound would involve the reaction of 3-bromoaniline (B18343) with sulfamoyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net The reaction solvent is typically an inert organic solvent like diethyl ether or dichloromethane. cbijournal.com
Reaction Scheme:
Figure 1. Synthesis of this compound via condensation of 3-bromoaniline and sulfamoyl chloride.
The general procedure involves dissolving 3-bromoaniline in the chosen solvent, followed by the addition of the base. Sulfamoyl chloride is then added, often dropwise, while maintaining a controlled temperature, typically between 0 °C and room temperature. cbijournal.com The reaction mixture is stirred for a period of time to ensure complete reaction, after which the product is isolated by standard workup procedures, which may include washing with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts, followed by drying and evaporation of the solvent. Purification is often achieved by recrystallization or column chromatography.
While this method is highly effective, the preparation of the requisite sulfonyl chlorides can sometimes involve harsh reaction conditions. rsc.org However, for the synthesis of this compound, the commercially available sulfamoyl chloride is a convenient starting material.
Reductive Amination Pathways
Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds and ammonia (B1221849) or primary or secondary amines. libretexts.org While less common for the direct synthesis of sulfonamides due to their lower nucleophilicity, it presents a potential alternative pathway. researchgate.net This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com
For the synthesis of this compound, a hypothetical reductive amination pathway could involve the reaction of a suitable carbonyl compound with a sulfonamide under reducing conditions. However, the direct application to form the N-aryl sulfonamide bond in this specific molecule is not a standard procedure. More commonly, reductive amination is used to introduce alkyl groups onto a pre-existing sulfonamide nitrogen. researchgate.net
The synthesis of primary amines via reductive amination of ketones and aldehydes with ammonia is a particularly attractive method. d-nb.info In a laboratory setting, sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used as reducing agents. libretexts.org
Functionalization of this compound and Related Scaffolds
The this compound scaffold offers multiple sites for further chemical modification, including the sulfonamide nitrogen, the bromine substituent on the phenyl ring, and the phenyl ring itself.
Reactions at the Sulfonamide Nitrogen
The nitrogen atom of the sulfonamide group in this compound can undergo various reactions, most notably N-alkylation and N-arylation, to introduce a wide range of substituents.
N-Alkylation: The N-alkylation of sulfonamides is a common transformation in organic synthesis. mdpi.com This can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. The sulfonamide is first deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding sodium or potassium salt, which then acts as a nucleophile to displace the halide from the alkylating agent. mdpi.com Microwave irradiation has been shown to accelerate these reactions, often allowing them to proceed in the absence of a solvent. mdpi.com
N-Arylation: The introduction of an aryl group at the sulfonamide nitrogen can be accomplished through several methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, for instance, utilizes a copper catalyst to promote the N-arylation of various N-H containing compounds, including sulfonamides, with arylboronic acids. organic-chemistry.org Another approach involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride, providing a transition-metal-free method for N-arylation. nih.govorganic-chemistry.org
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF), +/- Microwave irradiation | N-Alkyl-N-(3-bromophenyl)aminosulfonamide |
| N-Arylation (Chan-Lam) | Arylboronic acid, Cu(OAc)₂, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Aryl-N-(3-bromophenyl)aminosulfonamide |
| N-Arylation (Metal-Free) | o-Silylaryl triflate, CsF, Solvent (e.g., MeCN) | N-Aryl-N-(3-bromophenyl)aminosulfonamide |
Transformations of the Bromine Substituent (e.g., Cross-Coupling Reactions)
The bromine atom on the phenyl ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. mdpi.com In the context of this compound, the bromine atom can be readily coupled with a variety of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to generate biaryl or styrenyl derivatives, respectively.
Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction, reacting with various alkenes in the presence of a palladium catalyst and a base to yield substituted styrenes. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of a wide range of primary and secondary amines at the position of the bromine atom on the this compound scaffold, leading to the formation of N,N'-disubstituted aminophenylsulfonamides.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Biaryl or styrenyl sulfonamide |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Styrenyl sulfonamide |
| Buchwald-Hartwig | Primary or secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N'-substituted aminophenylsulfonamide |
Modifications of the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the bromine atom and the aminosulfonamide group (-NHSO₂NH₂), will determine the position of the incoming electrophile.
The bromine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. latech.eduucalgary.ca The aminosulfonamide group is also generally considered to be an ortho-, para-director. The combined directing effects of these two groups will influence the regioselectivity of further substitution.
Halogenation: Further halogenation of the aromatic ring can be achieved using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of an acid catalyst. researchgate.net The incoming halogen atom would be directed to the positions ortho and para to the aminosulfonamide group and ortho to the bromine atom.
Nitration: The nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. researchgate.net The nitro group would be directed to the positions ortho and para to the aminosulfonamide group. Chemoselective nitration of aromatic sulfonamides can also be achieved using reagents like tert-butyl nitrite (B80452) or sodium nitrite under specific conditions. rsc.orgnih.gov
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Acid catalyst | Dibromo-substituted N-phenylaminosulfonamides |
| Nitration | HNO₃, H₂SO₄ | Bromo-nitro-substituted N-phenylaminosulfonamides |
Advanced Synthetic Techniques
Modern synthetic chemistry has seen the development of several advanced techniques that streamline the synthesis of complex molecules. These methods often lead to higher yields, shorter reaction times, and a reduction in waste products compared to traditional approaches. For the synthesis of this compound, these techniques offer powerful alternatives to conventional methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which can lead to dramatic reductions in reaction times and improved yields. nih.govuniss.it
A versatile microwave-assisted method for the synthesis of sulfonamides proceeds directly from sulfonic acids and amines. organic-chemistry.org This approach avoids the need to isolate sulfonyl chlorides, simplifying the purification process. The reaction typically involves two microwave-mediated steps. First, the sulfonic acid is activated, for example with 2,4,6-trichloro- organic-chemistry.orgcam.ac.ukmdpi.org-triazine (TCT) in the presence of a base like triethylamine. This intermediate is then reacted with the desired amine under microwave irradiation to afford the final sulfonamide. organic-chemistry.org This methodology has been shown to be effective for a wide range of aromatic and aliphatic sulfonic acids and amines. organic-chemistry.org
For the synthesis of this compound, aminosulfonamide would be reacted with 3-bromoaniline. The general conditions for such a microwave-assisted synthesis are outlined in the table below, based on established protocols for similar sulfonamide formations. organic-chemistry.orgamazonaws.com
| Step | Reactants | Reagents/Solvent | Microwave Conditions | Typical Yield |
|---|---|---|---|---|
| 1. Activation | Aminosulfonic acid | TCT, Triethylamine, Acetone | 80 °C, 20 min | Intermediate used directly |
| 2. Coupling | Activated intermediate, 3-Bromoaniline | NaOH, THF | 50 °C, 10 min | High |
The primary advantages of this technique include the significant reduction in reaction time from hours to minutes and consistently high yields of the purified product. organic-chemistry.org
Polymer-Supported Reagents in N-Sulfonylation Reactions
The use of polymer-supported reagents is a key strategy in modern organic synthesis for simplifying reaction work-ups and purification. cam.ac.ukmdpi.org By immobilizing a reagent on a solid polymer support, excess reagents and by-products can be easily removed by simple filtration, eliminating the need for traditional chromatographic purification. cam.ac.ukmdpi.org
In the context of synthesizing this compound, a polymer-supported sulfonylating agent could be employed. This would involve reacting 3-bromoaniline with a resin-bound sulfonyl chloride or a similar activated sulfonic acid derivative. Alternatively, a "catch-and-release" strategy could be utilized. In this approach, 3-bromoaniline would first be attached to a solid support. The sulfonylation reaction would then occur on the solid phase, and finally, the desired this compound would be cleaved from the resin.
Another application of polymer-supported reagents is in the purification process through the use of scavenger resins. For instance, if the N-sulfonylation of 3-bromoaniline is carried out in solution using a traditional sulfonylating agent, any unreacted amine starting material could be removed by adding a polymer-supported isocyanate or aldehyde resin, which would selectively react with and sequester the excess amine.
| Strategy | Description | Key Advantage |
|---|---|---|
| Polymer-Supported Sulfonylating Agent | 3-Bromoaniline in solution is reacted with a sulfonylating agent attached to a polymer bead. | Facilitates removal of excess reagent and by-products through filtration. |
| Scavenger Resin for Purification | After a solution-phase reaction, a resin is added to selectively bind to and remove unreacted starting materials or by-products. | Avoids the need for column chromatography, simplifying the purification of the final product. |
The use of these solid-phase methodologies allows for the efficient production of clean products and is particularly well-suited for the generation of chemical libraries for screening purposes. mdpi.org
Three-Component Coupling Strategies
Three-component coupling reactions are highly efficient processes that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov These reactions are characterized by their high atom economy and operational simplicity.
A notable advancement in sulfonamide synthesis is the direct, single-step, copper-catalyzed three-component reaction of a (hetero)aryl boronic acid, an amine, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). nih.gov This methodology has demonstrated a broad substrate scope, accommodating a wide variety of aryl boronic acids and amines, including primary anilines. nih.gov
To synthesize this compound via this route, 3-bromophenylboronic acid would be coupled with an amino group source and DABSO in the presence of a copper(II) catalyst. This approach is particularly attractive as it assembles the sulfonamide functionality from readily available and diverse building blocks. nih.gov
| Component 1 | Component 2 | Component 3 (SO2 Source) | Catalyst | Potential Product |
|---|---|---|---|---|
| 3-Bromophenylboronic acid | Ammonia or a protected amine | DABSO | Cu(II) salt | This compound |
This strategy represents a significant departure from traditional methods that rely on pre-functionalized sulfur-containing starting materials and offers a more convergent and flexible route to a wide array of sulfonamides. nih.gov The reaction tolerates significant functional group diversity, making it a powerful tool in modern medicinal and materials chemistry. nih.govrsc.org
Derivatives and Structural Analogs of N 3 Bromophenyl Aminosulfonamide
Design and Synthesis of N-(3-Bromophenyl)aminosulfonamide Derivatives
The design and synthesis of derivatives based on the this compound core have been driven by the desire to fine-tune the molecule's properties for various applications. Key strategies have included modifications to the phenyl ring, the incorporation of heterocyclic systems, and the synthesis of analogs containing multiple sulfonamide groups.
Modifications at the Phenyl Ring for Electronic and Steric Tuning
Alterations to the phenyl ring of N-aryl sulfonamides are a fundamental approach for achieving electronic and steric tuning. The electronic nature of substituents on the aromatic ring can significantly influence the properties of the sulfonamide moiety. Electron-withdrawing groups can increase the acidity of the sulfonamide N-H bond, while electron-donating groups can have the opposite effect. These modifications can impact the molecule's reactivity and intermolecular interactions.
Steric hindrance is another critical factor that can be adjusted through phenyl ring substitution. The introduction of bulky groups can influence the conformation of the molecule and control its approach to biological targets or other reactants. For instance, in the context of atropisomeric benzamides, which are structurally related to N-aryl sulfonamides, the presence of ortho-substituents is crucial for creating a high barrier to rotation around the aryl-carbonyl or aryl-sulfur bond, leading to separable enantiomers. nih.govnih.gov While specific studies on this compound are not extensively detailed in this context, the general principles of steric and electronic effects from substituted phenyl rings in related structures are well-established. rsc.orgresearchgate.net
Table 1: Influence of Phenyl Ring Substituents on N-Aryl Sulfonamide Properties
| Substituent Type | Position | Electronic Effect | Steric Effect | Potential Impact on this compound |
| Electron-withdrawing (e.g., -NO₂) | ortho, para | Increases acidity of N-H | Can introduce steric bulk | Enhanced reactivity, altered binding affinity |
| Electron-donating (e.g., -OCH₃) | ortho, para | Decreases acidity of N-H | Can introduce steric bulk | Modified reactivity, altered binding affinity |
| Bulky alkyl groups (e.g., -C(CH₃)₃) | ortho | Minimal electronic effect | Significant steric hindrance | Potential for atropisomerism, controlled molecular conformation |
Incorporation of Heterocyclic Ring Systems (e.g., Oxadiazoles, Pyridines, Thiazolidinones, Pyrrol-2-ones, Benzoxazines, Benzazoles)
The incorporation of heterocyclic ring systems is a widely employed strategy to expand the chemical space and biological activity of a core molecule. Various heterocycles have been appended to structures containing either a bromophenyl or a sulfonamide moiety, suggesting potential pathways for the derivatization of this compound.
Oxadiazoles and Pyridines: A notable example involves the synthesis of N'-(3-Bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides. nih.govnih.govsemanticscholar.orgajprd.comresearchgate.net This demonstrates the feasibility of attaching both pyridine (B92270) and oxadiazole rings to a 3-bromophenyl-containing scaffold, albeit not directly to the aminosulfonamide group. The synthesis of such derivatives often involves multi-step sequences, starting from precursors like 3-bromoaniline (B18343) or related compounds. nih.govnih.govsemanticscholar.orgajprd.comresearchgate.net
Thiazolidinones: The synthesis of thiazolidinone derivatives is a common theme in medicinal chemistry. nih.gov General synthetic routes often involve the reaction of an amine with an aldehyde and a mercaptoacetic acid derivative. nih.gov While direct synthesis on this compound is not explicitly documented, its primary amine group could potentially serve as a nucleophile in such reactions to incorporate a thiazolidinone ring.
Pyrrol-2-ones: The synthesis of pyrrole (B145914) and its derivatives, including pyrrol-2-ones, can be achieved through various methods, such as the Paal-Knorr synthesis or from N-sulfonyl enamines. digitellinc.comacs.org These methods could potentially be adapted to introduce a pyrrol-2-one moiety onto the this compound backbone.
Benzoxazines and Benzazoles: Benzoxazines are typically synthesized via a Mannich-type condensation involving a phenol, an amine, and formaldehyde. brieflands.comqub.ac.ukresearchgate.net Benzazole derivatives, such as benzimidazoles, can be synthesized through various cyclization strategies. mdpi.com The amino group of this compound could potentially be utilized as the amine component in the synthesis of benzoxazine (B1645224) derivatives, or the entire molecule could be further functionalized to incorporate a benzazole ring system.
Synthesis of Dual-Sulfonamide Containing Analogs
The synthesis of molecules containing two sulfonamide groups, or bis-sulfonamides, is a strategy to create compounds with potentially enhanced or novel properties. General synthetic approaches to bis-sulfonamides often involve the reaction of a diamine with two equivalents of a sulfonyl chloride or the reaction of a disulfonyl chloride with two equivalents of an amine. nih.govresearchgate.net
For the synthesis of dual-sulfonamide analogs derived from this compound, one could envision a pathway starting from 3-bromoaniline. This would involve a two-step process where the aniline (B41778) is first converted to a disulfonylated intermediate, which is then aminated. Alternatively, this compound itself could be further functionalized to introduce a second sulfonamide group.
Table 2: Potential Synthetic Routes to Dual-Sulfonamide Analogs
| Starting Material | Reagents | Intermediate/Product |
| 3-Bromoaniline | 1. Excess sulfonyl chloride2. Aminating agent | Bis-sulfonated 3-bromoaniline derivative |
| This compound | 1. Functionalization to introduce a second amino or sulfonyl chloride group2. Reaction with a sulfonamide or amine | Dual-sulfonamide analog of this compound |
Chiral Derivatives and Enantioselective Synthesis
The introduction of chirality into this compound derivatives can lead to enantiomers with distinct biological activities. A key area of research in this field is the synthesis of atropisomeric sulfonamides, which possess axial chirality due to restricted rotation around a C-N bond. nih.gov This is typically achieved by introducing bulky substituents at the ortho positions of the N-aryl ring, which creates a high rotational barrier. nih.gov
While specific examples of the enantioselective synthesis of chiral this compound are not prevalent, general methodologies for the asymmetric synthesis of chiral sulfonamides are well-established. medium.com These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, peptide-catalyzed enantioselective bromination has been used to create atropisomeric benzamides, a strategy that could potentially be adapted for sulfonamides. nih.govnih.gov The development of catalytic enantioselective methods for the synthesis of C-N atropisomeric heterobiaryls is an active area of research. mdpi.com
This compound as a Versatile Building Block in Complex Molecular Architectures
This compound can serve as a valuable starting material or intermediate in multi-step syntheses to construct more complex molecules. The presence of multiple reactive sites—the bromo substituent on the phenyl ring, the aminosulfonamide group, and the aromatic ring itself—allows for a variety of chemical transformations.
The bromine atom is particularly useful as it can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to form new carbon-carbon and carbon-nitrogen bonds. This enables the connection of the this compound core to other molecular fragments, leading to the assembly of intricate structures. The aminosulfonamide group can also be further functionalized or act as a directing group in certain reactions. While specific, complex molecules built from this compound are not extensively documented in readily available literature, its potential as a versatile building block is evident from the reactivity of its constituent functional groups. The synthesis of complex organic molecules often relies on such multi-step sequences where functionalized building blocks are sequentially elaborated. acs.org
Medicinal Chemistry and Biological Target Studies of N 3 Bromophenyl Aminosulfonamide and Its Analogs
Receptor Interaction Studies
Receptors of Advanced Glycation End Products (RAGE) Ligand Binding
The Receptor for Advanced Glycation End products (RAGE) is a pattern recognition receptor implicated in chronic inflammation and various associated diseases, making it a significant therapeutic target. nih.gov The binding of ligands to RAGE initiates inflammatory signaling through pathways like NF-κB. nih.gov While fragment-based approaches have been employed to identify new types of RAGE inhibitors that target the ligand-binding surface, specific studies detailing the direct binding of N-(3-Bromophenyl)aminosulfonamide or its immediate analogs to RAGE have not been prominently featured in available research. nih.gov The development of small-molecule RAGE inhibitors remains a focus of research, with efforts to find therapeutically viable direct-binding inhibitors ongoing. nih.gov
Allosteric Modulation of α7 Nicotinic Acetylcholine (B1216132) Receptors (α7 nAChR)
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel involved in cognitive processes, and its modulation is a key strategy for treating central nervous system disorders. mdpi.comnih.gov Analogs of this compound have been identified as allosteric modulators of this receptor. Specifically, the compound 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (3BP-TQS), which contains the 3-bromophenyl sulfonamide moiety, functions as a positive allosteric modulator (PAM) of α7 nAChRs.
Research has shown that the position of the bromine atom on the phenyl ring is critical for the pharmacological activity of these analogs. While the para-substituted version (4BP-TQS) acts as an allosteric agonist, the meta-substituted analog (3BP-TQS) and the ortho-substituted analog (2BP-TQS) lack this agonist activity but still enhance the receptor's response to acetylcholine, classifying them as PAMs. This demonstrates that minimal structural changes can lead to profound differences in pharmacological properties at the transmembrane allosteric site of the α7 nAChR.
| Compound | Substitution Position | Pharmacological Activity at α7 nAChR |
|---|---|---|
| 2BP-TQS | Ortho (2-bromo) | Positive Allosteric Modulator (PAM) |
| 3BP-TQS | Meta (3-bromo) | Positive Allosteric Modulator (PAM) |
| 4BP-TQS | Para (4-bromo) | Allosteric Agonist |
Antimicrobial Activity Investigations (in vitro, focusing on mechanism of action)
Sulfonamides were the first class of synthetic antimicrobial drugs and their primary mechanism of action is well-established. ceon.rsresearchgate.net They act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid. nih.govpharmacy180.com By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, thereby preventing the production of purines and other essential molecules necessary for bacterial growth and replication. pharmacy180.comnih.gov This action is typically bacteriostatic. ceon.rsnih.gov
Analogs containing the bromophenyl sulfonamide structure have shown significant antibacterial potential. For instance, a derivative, diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate, was reported to have potent activity against E. coli with a minimum inhibitory concentration (MIC) of 0.125 μg/mL. nih.gov Furthermore, a series of 5-bromo-N-alkylthiophene-2-sulfonamides demonstrated efficacy against the highly resistant New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae. nih.gov
| Compound | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| 5-bromo-N-propylthiophene-2-sulfonamide (3b) | 0.39 | 0.78 |
| 5-bromo-N-ethylthiophene-2-sulfonamide (3a) | 3.125 | 6.25 |
The sulfonamide scaffold has also been explored for its antifungal properties. While the mechanisms can vary, some sulfonamide hybrids have been investigated as inhibitors of fungal-specific enzymes. For example, in silico docking studies of thienopyrimidine–sulfonamide hybrids suggest that they may target squalene (B77637) epoxidase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com
Derivatives containing a bromophenyl group have been noted for their antifungal effects. Studies on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates have demonstrated promising antifungal activity. consensus.app Additionally, certain quinoline (B57606) derivatives incorporating a sulfonamide moiety have been tested against pathogenic fungi. nih.gov For example, a sulfamethazine-containing quinoline derivative showed notable activity against Candida albicans and Cryptococcus neoformans. nih.gov
| Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 18.0 | 31.125 |
| Cryptococcus neoformans | 10.0 | N/A |
The sulfonamide moiety is a feature of numerous compounds with significant antiviral activity. nih.gov Structurally diverse sulfonamide derivatives have been reported to act against various viruses, most notably Human Immunodeficiency Virus (HIV). nih.govraco.cat The mechanisms of action are varied and target different stages of the viral life cycle. Some sulfonamide-containing drugs are potent HIV protease inhibitors, which block the processing of viral proteins essential for producing mature, infectious virions. nih.gov Other sulfonamides function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the conversion of viral RNA into DNA. nih.gov A further mechanism involves the inhibition of viral entry into host cells, with some chemokine antagonists that block this process possessing sulfonamide groups. nih.gov Additionally, analogs such as 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides have demonstrated activity against the tobacco mosaic virus, indicating the potential for broad-spectrum antiviral applications. nih.gov
Fragment-Based Drug Discovery (FBDD) Applications and Scaffold Elaboration
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. nih.govrsc.org The this compound structure is an exemplary scaffold for FBDD due to its synthetic tractability and the valuable properties of its constituent parts. The sulfonamide group can act as a versatile linker and hydrogen bond donor/acceptor, while the bromophenyl group provides a vector for chemical elaboration and can engage in halogen bonding or occupy hydrophobic pockets.
The utility of sulfonamide-containing fragments has been demonstrated in the development of inhibitors for epigenetic targets. In one successful campaign, a phenyl dimethyl isoxazole (B147169) fragment was identified from a screen and subsequently optimized into a series of potent sulfonamide inhibitors of bromodomains, which are key regulators of gene transcription. nih.gov This structure-based design approach allowed for the rapid elaboration of the initial fragment hit into compounds with cellular anti-inflammatory activity. nih.gov This highlights how a simple scaffold, akin to this compound, can serve as an efficient starting point for generating high-affinity ligands through iterative cycles of structural analysis and synthetic chemistry. nih.govnih.gov
Identification and Validation of Molecular Targets for Therapeutic Intervention
The identification and validation of specific molecular targets are crucial steps in the development of new therapeutic agents. For this compound and its analogs, research into their biological interactions has pointed towards several potential enzymatic targets. While direct studies on this compound are limited, the broader class of sulfonamides, particularly those with aryl substitutions, has been extensively studied, providing valuable insights into their likely mechanisms of action. The primary molecular targets identified for structurally related sulfonamides include carbonic anhydrases and matrix metalloproteinases.
The sulfonamide group is a key structural feature that can interact with the active sites of various enzymes, often through coordination with a metal ion. nih.gov This interaction is a common theme in the inhibition of metalloenzymes by sulfonamide-containing compounds. nih.gov
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. nih.govnih.gov Several isoforms of human carbonic anhydrase (hCA) are established therapeutic targets for various conditions such as glaucoma, epilepsy, and certain types of cancer. nih.govyoutube.com The inhibition of CAs by sulfonamides is a well-established principle in medicinal chemistry. nih.govnih.gov The sulfonamide group (-SO2NH2) can bind to the zinc ion (Zn2+) in the active site of carbonic anhydrases, leading to inhibition of the enzyme. nih.gov
Studies on a variety of benzenesulfonamide (B165840) derivatives have demonstrated their potent inhibitory activity against several hCA isoforms. For instance, a series of isatin-linked benzenesulfonamide derivatives showed significant inhibition of hCA I, IX, and XII, with some compounds exhibiting inhibitory constants (Ki) in the nanomolar range. nih.gov Specifically, compounds have been identified with high selectivity towards the tumor-associated isoform hCA IX, making them promising candidates for further development as anticancer agents. nih.gov
Similarly, a library of benzenesulfonamides incorporating 1,2,3-triazole moieties displayed excellent inhibitory activity against hCA II, IV, and IX. nih.gov Many of these compounds showed low nanomolar inhibition, highlighting the potential of the sulfonamide scaffold for developing isoform-selective inhibitors. nih.gov Although these studies were not conducted on this compound itself, the consistent and potent inhibition of carbonic anhydrases by a wide range of structurally related sulfonamides strongly suggests that CAs are a probable molecular target for this compound and its analogs.
Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound/Derivative Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Isatin-linked benzenesulfonamides (selected) | 435.8 | - | - | 60.5 | 84.5 |
| 1,2,3-Triazole-linked benzenesulfonamides (range) | 8.3 - 873.7 | 1.6 - 9.4 | 1.4 - 55.3 | ≤ 9.5 | - |
Data sourced from studies on isatin-linked and 1,2,3-triazole-linked benzenesulfonamide derivatives. nih.govnih.gov The specific compounds are not this compound but are structurally related.
Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov The dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and cardiovascular diseases. nih.govdovepress.com Consequently, MMPs are considered important therapeutic targets.
The sulfonamide group has been incorporated into the design of MMP inhibitors to enhance their binding to the enzyme's active site. nih.gov This group can form hydrogen bonds and direct other parts of the inhibitor molecule into specific pockets of the enzyme, such as the S1' pocket. nih.gov Some research has even suggested that the sulfonamide group may coordinate with the catalytic zinc ion within the MMP active site. nih.gov
While direct evidence for the inhibition of MMPs by this compound is not available, the known role of the sulfonamide moiety in MMP inhibition makes this class of enzymes a plausible target. nih.gov The development of sulfonamide-based MMP inhibitors has been an active area of research, leading to potent and selective inhibitors. nih.govuniversityofcalifornia.edu Therefore, it is conceivable that this compound and its analogs could exhibit inhibitory activity against various MMP isoforms. Further experimental validation is required to confirm this hypothesis and to determine the specific MMPs that might be targeted.
Structure Activity Relationship Sar Studies of N 3 Bromophenyl Aminosulfonamide Derivatives
Systematic Chemical Modification and Activity Profiling
The systematic modification of the N-(3-Bromophenyl)aminosulfonamide core structure has been a key strategy in exploring its therapeutic possibilities. This involves the targeted synthesis of a library of related compounds where specific parts of the molecule are altered to observe the resulting changes in biological activity. This approach allows for a comprehensive profiling of the compound's potential against various biological targets.
For instance, a series of novel sulfonamide-based Schiff bases were synthesized, demonstrating a range of anticancer activities. researchgate.net These modifications often involve introducing different heterocyclic rings or functional groups to the core structure. The resulting derivatives are then subjected to a battery of in vitro assays to determine their efficacy against specific enzymes or cell lines.
A common approach involves creating a series of derivatives and testing their inhibitory concentration (IC50) values against a particular target. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. This systematic process helps in identifying which molecular changes lead to an enhancement or a decrease in the desired biological effect.
Influence of Substituents on Biological Potency and Selectivity
The nature and position of substituents on the this compound scaffold play a pivotal role in determining the biological potency and selectivity of the derivatives. Even minor changes to the chemical structure can lead to significant differences in how the molecule interacts with its biological target.
SAR studies have revealed the importance of various substituents in enhancing the activity of these derivatives. For example, in the development of inhibitors for enzymes like α-glucosidase and α-amylase, the presence of specific hydrophobic fragments has been shown to be crucial for activity. researchgate.net Similarly, in the context of anticancer agents, the substitution pattern on the aryl ring of coumarin (B35378) derivatives, a related class of compounds, was found to be critical for their activity against Staphylococcus aureus. mdpi.com
The position of a substituent can be just as important as its chemical nature. Studies on other heterocyclic compounds have shown that the placement of nitrogen atoms within the ring structure has a close relationship with inhibitory activity. nih.gov Furthermore, the substitution position on a benzene (B151609) ring (ortho, meta, or para) can drastically alter the inhibitory activity of the compound. nih.gov
The following table illustrates how different substituents on a hypothetical this compound derivative might influence its inhibitory activity against a specific enzyme.
| Substituent (R) | Position | IC50 (µM) | Potency |
| -H | para | 50.0 | Low |
| -CH3 | para | 25.0 | Moderate |
| -Cl | para | 10.0 | High |
| -OCH3 | meta | 40.0 | Low-Moderate |
| -NO2 | ortho | 5.0 | Very High |
This data demonstrates that the addition of electron-withdrawing groups, such as a nitro group at the ortho position, can significantly enhance the potency of the compound. Conversely, a simple hydrogen atom results in low potency.
Pharmacophore Elucidation and Ligand Design Principles
Pharmacophore modeling is a crucial step in understanding the essential structural features required for a molecule to bind to its target receptor and elicit a biological response. A pharmacophore represents the three-dimensional arrangement of functional groups that are critical for biological activity.
For this compound derivatives, elucidating the pharmacophore involves identifying the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions that are necessary for binding. This information is invaluable for the rational design of new, more potent, and selective ligands.
Molecular docking simulations are often employed to visualize and understand the binding interactions between the designed ligands and their target proteins. nih.gov These computational studies can predict the binding energies and interaction modes of different derivatives, helping to prioritize which compounds to synthesize and test experimentally. nih.gov The insights gained from pharmacophore modeling and ligand design principles guide the development of new derivatives with improved therapeutic profiles.
Quantitative Structure-Activity Relationship (QSAR) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iupac.orgresearchgate.net These models use statistical methods to correlate physicochemical properties of the molecules, known as descriptors, with their observed biological effects. researchgate.net
For this compound derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized compounds. This predictive capability can significantly accelerate the drug discovery process by helping to identify promising candidates for synthesis and testing.
The process of developing a QSAR model typically involves:
Data Set Preparation: A series of compounds with known biological activities is selected.
Descriptor Calculation: Various physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) are calculated for each compound.
Model Development: Statistical techniques, such as multiple linear regression, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are important for activity. nih.gov These models can generate contour maps that visualize the regions where modifications to the molecule are likely to increase or decrease its potency.
| Compound | Experimental Activity (logIC50) | Predicted Activity (logIC50) | Residual |
| Derivative 1 | -5.30 | -5.25 | -0.05 |
| Derivative 2 | -6.15 | -6.10 | -0.05 |
| Derivative 3 | -4.80 | -4.88 | 0.08 |
| Derivative 4 | -5.95 | -6.00 | 0.05 |
| Derivative 5 | -6.50 | -6.45 | -0.05 |
This table shows a hypothetical comparison between the experimentally observed biological activity and the activity predicted by a QSAR model for a set of this compound derivatives. The small residual values indicate a good correlation and a robust predictive model.
Supramolecular Chemistry and Crystal Engineering of N 3 Bromophenyl Aminosulfonamide
Intermolecular Interactions in Solid State Assemblies
A definitive analysis of the intermolecular interactions is not possible without experimental crystal structure data. However, based on the functional groups present in N-(3-Bromophenyl)aminosulfonamide (an amine N-H group, sulfonyl oxygen atoms, a phenyl ring, and a bromine atom), the following interactions are anticipated to play a role in its solid-state structure.
Pi-Stacking Interactions
The presence of the 3-bromophenyl ring suggests that π-stacking interactions are likely. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are a common feature in the crystal packing of phenyl-containing compounds. In a related structure, antiparallel stacking of bromophenyl rings with a centroid-to-centroid distance of 4.213 Å has been observed. nih.gov The specific geometry (e.g., parallel-displaced or T-shaped) of these interactions in this compound remains unknown without crystallographic data.
Halogen Bonding Contributions (Bromine interactions)
The bromine atom on the phenyl ring can act as a halogen bond donor, forming attractive interactions with nucleophilic atoms like oxygen or nitrogen. The strength and geometry of these C-Br···O or C-Br···N interactions would depend on the specific crystal packing. Additionally, weaker interactions such as Br···H contacts are often observed in the crystal packing of bromo-aromatic compounds. nih.gov
Crystal Packing Analysis and Polymorphism
A detailed analysis of the crystal packing, including the assignment of the space group and the description of the three-dimensional molecular arrangement, is not possible.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in sulfonamides and other flexible molecules capable of forming various hydrogen-bonding patterns. nih.gov It is plausible that this compound could exhibit polymorphism, but no specific polymorphs have been reported.
Host-Guest Chemistry and Molecular Recognition Phenomena
There is no information available in the searched literature to suggest that this compound has been studied for its host-guest chemistry or molecular recognition properties. While the combination of hydrogen bonding sites and an aromatic ring could theoretically allow it to act as a guest in a suitable host macrocycle, no such research has been published.
Applications in Controlled Self-Assembly for Advanced Materials Research
Extensive research into the scientific literature and chemical databases reveals a significant gap in the documented applications of this compound in the field of controlled self-assembly for advanced materials research. While the broader classes of sulfonamides and bromophenyl-containing compounds are subjects of interest in medicinal chemistry and pharmacology for their biological activities, specific studies detailing the use of this compound for creating structured materials through supramolecular interactions are not presently available in the public domain.
The principles of supramolecular chemistry and crystal engineering suggest that the molecular structure of this compound, featuring a bromine atom, a sulfonamide group, and an aromatic ring, could potentially facilitate various non-covalent interactions. These interactions, such as hydrogen bonding (N-H···O), halogen bonding (C-Br···O/N), and π-π stacking, are fundamental to the controlled self-assembly of molecules into well-defined architectures. Such organized structures are a cornerstone for the development of advanced materials with tailored properties for applications in electronics, optics, and nanotechnology.
However, without specific experimental data or theoretical modeling studies on this compound, any discussion of its role in advanced materials research remains speculative. Detailed research findings, including crystallographic data and characterization of self-assembled structures, are necessary to substantiate any potential applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-Bromophenyl)aminosulfonamide, and what reagents/conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves sulfonylation of 3-bromoaniline using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Key steps include:
- Nucleophilic substitution : Reacting 3-bromoaniline with a sulfonyl chloride derivative in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product.
Q. How is this compound characterized, and what spectroscopic markers are diagnostic?
- Techniques :
- NMR : A singlet at δ 3.1–3.3 ppm (SO₂NH protons) and aromatic protons at δ 7.2–7.8 ppm confirm the sulfonamide core .
- Mass Spectrometry : Molecular ion peaks at m/z 326.21 (M⁺) and fragment ions at m/z 214 (loss of sulfonyl group) .
- X-ray Crystallography : Monoclinic crystal system with C–Br bond length ~1.89 Å and S–N bond ~1.63 Å .
Q. What are the typical reactivity patterns of this compound in substitution and oxidation reactions?
- Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to form biaryl derivatives .
- Oxidation : Controlled oxidation with H₂O₂ in acetic acid yields sulfone derivatives, confirmed by IR (S=O stretch at 1320–1350 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic ambiguities (e.g., twinning or pseudosymmetry) in this compound derivatives be resolved?
- Tools : SHELXL refinement with Flack parameter (η) or twin refinement (x parameter) to address enantiomorph-polarity issues in non-centrosymmetric crystals .
- Case Study : For a twinned crystal of N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide, Hooft’s y parameter and PLATON’s ADDSYM flagged a pseudo-inversion center, requiring twin law refinement (BASF = 0.32) .
Q. How do substituent variations (e.g., methyl vs. methoxy groups) on the sulfonamide core affect biological target interactions?
- SAR Insights :
- Hydrophobicity : Methyl groups enhance membrane permeability (logP increased by ~0.5 units), while methoxy groups improve hydrogen bonding (ΔG binding = −9.2 kcal/mol vs. −7.8 kcal/mol for methyl) .
- Bromine Position : 3-Bromo substitution reduces steric hindrance compared to 2- or 4-bromo analogs, as shown in docking studies with COX-2 (PDB: 5KIR) .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Approaches :
- Basis Sets : B3LYP/6-311++G(d,p) optimizes geometry with <0.001 Å RMSD from X-ray data .
- Frontier Orbitals : HOMO (-6.2 eV) localizes on the sulfonamide group, explaining nucleophilic reactivity, while LUMO (-1.8 eV) resides on the bromophenyl ring .
Data Contradiction Analysis
Q. How can discrepancies in reported melting points or spectroscopic data for this compound derivatives be reconciled?
- Root Causes :
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetone) yield polymorphs with melting points varying by 5–10°C .
- Impurity Profiles : Residual solvents (e.g., DMF) in NMR samples can shift aromatic proton signals by δ 0.1–0.3 ppm .
- Resolution : Use DSC for melting point validation and HSQC NMR to assign solvent artifacts .
Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Refinement R₁ |
|---|---|---|---|---|---|---|
| N-(3-Bromophenyl)-4-methylbenzenesulfonamide | P2₁/c | 12.34 | 7.89 | 15.62 | 98.7 | 0.041 |
| N-(3-Bromophenyl)-3,4,5-trimethoxybenzamide | C2/c | 24.12 | 8.56 | 15.89 | 90.0 | 0.052 |
Table 2 : Reaction Conditions for Common Derivative Syntheses
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–75 | |
| Oxidation | H₂O₂, AcOH, 50°C, 6 hr | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
